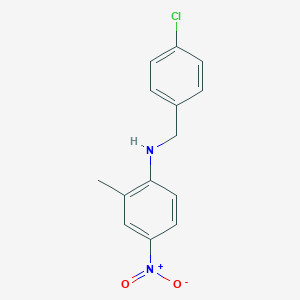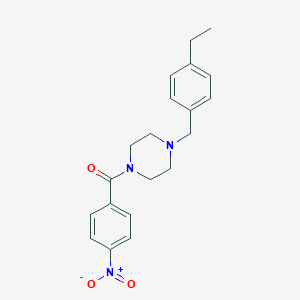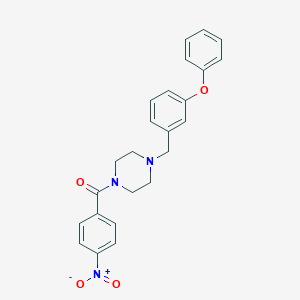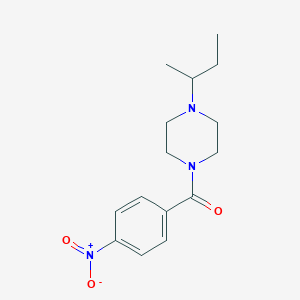![molecular formula C18H16N4O5 B229584 N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide, also known as EM011, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide works by targeting the mitochondria of cancer cells, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c and the activation of caspase-9 and caspase-3, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide has been found to induce cell cycle arrest in cancer cells, specifically in the G2/M phase. Additionally, N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide in lab experiments is that it has shown to be effective in inducing apoptosis in a variety of cancer cell lines. Additionally, N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide has low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation is that the synthesis process can be complex and time-consuming, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide research. One area of interest is exploring the potential of N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide in combination with other chemotherapy drugs to enhance its anticancer properties. Additionally, further studies are needed to understand the exact mechanism of action of N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide and to optimize its synthesis process for larger-scale experiments. Finally, clinical trials are needed to determine the safety and efficacy of N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide as a potential cancer therapy.
In conclusion, N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide is a promising compound with potential applications in cancer research. Its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and optimize its synthesis process for larger-scale experiments.
Synthesis Methods
N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide is synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with 5-methoxyindole-3-acetic acid, followed by the addition of ethylamine and sodium hydride. The resulting product is then purified through column chromatography to obtain N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide in its pure form.
Scientific Research Applications
N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide has been studied extensively for its potential anticancer properties. In vitro studies have shown that N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide induces apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
properties
Molecular Formula |
C18H16N4O5 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10H,3H2,1-2H3,(H,20,23)/b19-16- |
InChI Key |
PHSFWJKODIYTAM-MNDPQUGUSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)OC)/C(=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C1=O |
SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)
![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)
![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229510.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)

![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)


